[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine
Overview
Description
“[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine” is a chemical compound . It is a derivative of pyrimidinamine, which is a class of compounds that have been a hot topic in the pesticide field for many years because of their excellent biological activity .
Synthesis Analysis
Pyrimidinamine derivatives, including “[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine”, are typically synthesized using a template according to the principle of bioisosterism . This involves designing and synthesizing a series of pyrimidinamine derivatives . The exact synthesis process for “[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine” is not specified in the available literature.
Scientific Research Applications
Chelating Properties and Crystal Engineering
A study by Duong et al. (2011) explored derivatives similar to the specified compound for their ability to chelate metals like Ag(I) and create metallotectons for engineering hydrogen-bonded crystals. These compounds demonstrate the potential for designing materials with predictable structures through coordinative interactions and hydrogen bonds, crucial for the development of advanced materials (Duong et al., 2011).
Medicinal Chemistry: Bone Formation
Pelletier et al. (2009) identified a compound with a 2-aminopyrimidine template that targets the Wnt beta-catenin cellular messaging system, showcasing its application in the treatment of bone disorders. This discovery emphasizes the role of pyrimidine derivatives in developing therapeutic agents for bone health (Pelletier et al., 2009).
Novel Scaffolds in Drug Design
Research by Bucci et al. (2018) focused on designing a diamino derivative scaffold to stabilize parallel turn conformations, highlighting the importance of such compounds in peptide and protein engineering. This work contributes to the field of drug design by providing new scaffolds for the development of peptidomimetics (Bucci et al., 2018).
Nonlinear Optical Materials
A study by Hussain et al. (2020) evaluated the nonlinear optical (NLO) properties of thiopyrimidine derivatives, indicating their potential in NLO applications. This research is significant for the development of materials with applications in optoelectronics and photonics (Hussain et al., 2020).
properties
IUPAC Name |
[6-(2,2,2-trifluoroethyl)pyrimidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)2-5-1-6(3-11)13-4-12-5/h1,4H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUZVBNCXZMMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1CN)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(2,2,2-Trifluoroethyl)pyrimidin-4-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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